

An In-Depth Technical Guide to the Synthetic Antitumor Compound ER-076349

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-076349 is a potent, synthetically derived macrocyclic ketone with significant antitumor properties. It originates as a structurally simplified analog of the marine natural product Halichondrin B and serves as a key intermediate in the synthesis of the FDA-approved anticancer drug, Eribulin (Halaven®). Developed by Eisai Co., Ltd., ER-076349 exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the origin, synthesis, mechanism of action, and biological effects of ER-076349, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Origin and Synthesis

ER-076349 is a testament to the power of natural product synthesis in modern drug discovery. Its development arose from the challenges associated with the scarcity of Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai.[1] The remarkable antitumor activity of Halichondrin B spurred efforts to create synthetic analogs that would be more accessible for clinical development.

ER-076349 is a synthetic precursor to Eribulin, another analog of Halichondrin B.[2] The synthesis of these complex molecules is a significant challenge in organic chemistry. While a



detailed, step-by-step public protocol for the synthesis of **ER-076349** is not readily available, likely due to its proprietary nature, the general strategy involves a highly convergent approach. This entails the synthesis of several complex fragments of the molecule, which are then coupled together in the final stages. A patent for the synthesis of Halichondrin B analogs provides a glimpse into the final steps of converting **ER-076349** to Eribulin, which involves the activation of the C35 primary alcohol and subsequent amination.[3] The total synthesis of Halichondrin B, and by extension its analogs, is a multi-step process that has been the subject of extensive research.[1][4]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of **ER-076349** is the inhibition of tubulin polymerization.[5][6] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, **ER-076349** disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function has profound consequences for rapidly dividing cells, such as cancer cells, which are highly dependent on the proper formation and function of the mitotic spindle for cell division.

The binding of **ER-076349** to tubulin is thought to occur at the plus ends of microtubules, suppressing both the growth and shortening phases of dynamic instability. This leads to the sequestration of tubulin into nonfunctional aggregates, ultimately disrupting the formation of a functional mitotic spindle.[7]

Cellular Effects and Signaling Pathways

The inhibition of tubulin polymerization by **ER-076349** triggers a series of downstream cellular events, primarily leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G2/M Cell Cycle Arrest

By disrupting the mitotic spindle, **ER-076349** activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the



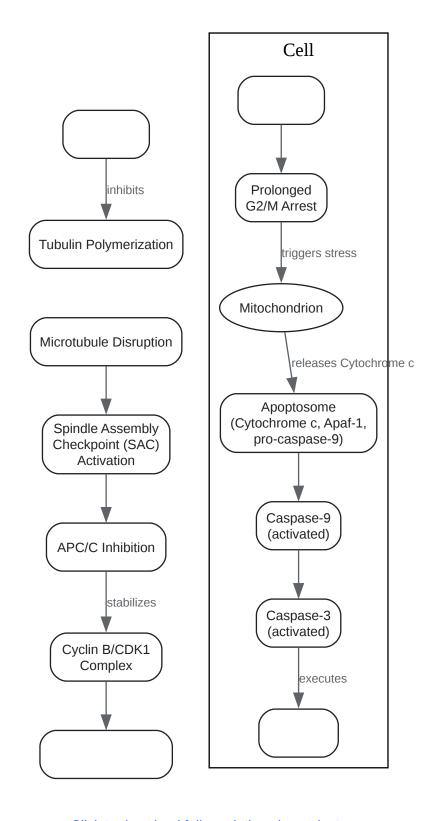




cell enters anaphase. This checkpoint activation prevents the progression of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5]

The G2/M transition is tightly regulated by the activity of the Cyclin B/CDK1 complex.[8] The arrest induced by **ER-076349** is associated with the modulation of key regulatory proteins of this complex. While the precise upstream signaling from disrupted microtubules to the G2/M checkpoint machinery in the context of **ER-076349** is not fully elucidated, it is known to involve a cascade of phosphorylation events that ultimately inhibit the activity of the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase required for mitotic progression.





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References

- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of caspase-9 with irradiation inhibits invasion and angiogenesis in SNB19 human glioma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 family proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent Pl3k/Akt Signal Transduction Pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macromolecular interaction of halichondrin B analogues eribulin (E7389) and ER-076349 with tubulin by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthetic Antitumor Compound ER-076349]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326424#what-is-the-origin-of-er-076349-compound]

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